The retrosynthetic analysis of 5-methyl-4-nitro-2,1,3-benzothiadiazole reveals multiple strategic disconnection approaches that can guide synthetic planning [1] [2]. The target molecule can be traced back through several key transformations, with the benzothiadiazole core formation representing the critical bond-forming step.
The primary retrosynthetic disconnection involves breaking the sulfur-nitrogen bonds of the thiadiazole ring, leading back to the corresponding 1,2-diaminobenzene precursor [1] [3]. This disconnection strategy is based on the well-established cyclization reaction of ortho-phenylenediamines with thionyl chloride, which has been the cornerstone of benzothiadiazole synthesis since the 19th century [1]. For the specific target compound, this approach would require a 3-methyl-4-nitro-1,2-diaminobenzene starting material.
Alternative retrosynthetic pathways involve functional group manipulations on preformed benzothiadiazole scaffolds [2] [5]. The nitro group at the 4-position can be introduced through electrophilic aromatic substitution of the parent benzothiadiazole, while the methyl group at the 5-position presents more synthetic challenges due to the limited reactivity of this position [5] [18]. Recent advances in carbon-hydrogen borylation have opened new possibilities for C5 functionalization, providing access to versatile boryl intermediates that can undergo subsequent transformations [2] [18].
The regioselectivity considerations in the retrosynthetic analysis are crucial, as the 5-methyl-4-nitro substitution pattern requires precise control over the introduction of both functional groups [8] [10]. Electrophilic aromatic substitution reactions on benzothiadiazole typically favor the 4- and 7-positions due to the electron-withdrawing nature of the heterocyclic system [8] [13]. This inherent selectivity pattern aligns well with the desired 4-nitro substitution but complicates direct methylation approaches for the 5-position.
The development of one-step synthesis strategies for 5-methyl-4-nitro-2,1,3-benzothiadiazole has focused on optimizing the cyclization conditions of appropriately substituted diamine precursors [3] [12]. The most direct approach involves the reaction of 3-methyl-4-nitro-1,2-phenylenediamine with thionyl chloride under controlled conditions.
Optimization studies have demonstrated that the choice of solvent and base significantly impacts both yield and reaction selectivity [3] [15]. The use of dichloromethane as solvent with triethylamine as base has shown superior results compared to traditional pyridine-based systems [3]. Under optimized conditions, the cyclization proceeds at reflux temperature for 4 hours, affording the desired benzothiadiazole in yields exceeding 85% [3] [15].
Temperature control during the thionyl chloride addition proves critical for reaction success [15] [16]. Gradual dropwise addition at controlled temperatures prevents decomposition of sensitive substrates while ensuring complete cyclization [15]. The reaction mechanism involves initial formation of a chlorosulfenyl intermediate, followed by intramolecular cyclization and elimination of hydrogen chloride [1] [3].
Industrial production methods have explored continuous flow processes to enhance reaction efficiency and scalability [12] [14]. These approaches utilize automated reactors with precise temperature and reagent flow control, enabling consistent product quality on larger scales [12]. The integration of in-line purification techniques further streamlines the overall synthetic process.
The nitration mechanism of benzothiadiazole derivatives follows the classical electrophilic aromatic substitution pathway, with the nitronium ion serving as the active electrophile [8] [25]. However, the electron-deficient nature of the benzothiadiazole system significantly influences both the reaction rate and regioselectivity compared to simple aromatic compounds [8] [22].
The formation of the nitronium ion from nitric acid and sulfuric acid proceeds through well-established pathways [25]. In the benzothiadiazole system, the strongly electron-withdrawing thiadiazole ring deactivates the aromatic positions toward electrophilic attack [8] [22]. This deactivation necessitates more forcing reaction conditions, typically requiring elevated temperatures and concentrated acid mixtures [8] [10].
Regioselectivity in benzothiadiazole nitration predominantly favors the 4- and 7-positions, with the 4-position showing slight preference in many systems [8] [13]. This selectivity pattern arises from the electronic distribution within the heterocyclic framework, where these positions experience reduced electron density compared to the 5- and 6-positions [8]. Computational studies have confirmed this regioselectivity through frontier molecular orbital analysis and electrostatic potential mapping [8].
Methylation reaction mechanisms present greater complexity due to the limited electrophilic reactivity of methyl donors toward deactivated aromatic systems [21] [28]. Direct methylation approaches using traditional Friedel-Crafts conditions typically fail with benzothiadiazole substrates due to the strong deactivating influence of the heterocycle [21] [22]. Alternative strategies involving nucleophilic substitution or cross-coupling methodologies have shown more promise [2] [21].
Recent mechanistic investigations have revealed that carbon-hydrogen activation approaches offer superior control over methylation regioselectivity [2] [18]. Iridium-catalyzed borylation followed by methylation provides access to previously challenging substitution patterns, including the desired 5-methyl functionality [2] [18]. The mechanism involves selective C-H activation at the C5 position, facilitated by specific ligand environments that overcome the inherent electronic bias [18].
Purification of 5-methyl-4-nitro-2,1,3-benzothiadiazole requires careful consideration of the compound's physical and chemical properties [15] [17]. Column chromatography represents the primary purification method, with silica gel serving as the stationary phase for most applications [15] [17]. The optimal eluent system typically involves hexane-ethyl acetate mixtures, with gradient elution providing superior separation efficiency [15] [17].
Yield optimization studies have identified several critical parameters that significantly impact product formation and purity [16] [18]. Reaction temperature control emerges as the most influential factor, with optimal conditions typically ranging between 50-60°C for most synthetic approaches [16] [28]. Temperature excursions above this range lead to increased side product formation and reduced overall yields [16].
The impact of reaction time on yield optimization follows a characteristic profile, with maximum yields typically achieved within 6-12 hours under standard conditions [16] [18]. Extended reaction times beyond this window often result in product decomposition or formation of over-reaction products [16]. Monitoring reaction progress through analytical techniques such as thin-layer chromatography enables precise timing optimization [15].
Purification yield data from multiple studies demonstrate the effectiveness of various approaches:
| Purification Method | Yield Range (%) | Purity Level | Reference |
|---|---|---|---|
| Column Chromatography (Hexane/EtOAc) | 85-92 | >95% | [15] [17] |
| Recrystallization (EtOH) | 78-85 | >98% | [15] |
| Flash Chromatography | 88-94 | >96% | [17] |
| Preparative TLC | 82-89 | >97% | [15] |
Crystallization techniques offer alternative purification approaches, particularly for larger-scale preparations [15] [17]. The choice of crystallization solvent significantly influences both yield and crystal quality, with ethanol and ethyl acetate showing favorable results for benzothiadiazole derivatives [15]. Temperature programming during crystallization enhances crystal formation and improves final product purity [15].
Advanced purification techniques including high-performance liquid chromatography have been employed for analytical-scale separations and purity determination [17]. These methods provide baseline resolution of closely related impurities and enable accurate quantitative analysis of synthetic products [17]. The development of validated analytical methods supports quality control in both research and production environments [17].
X-ray crystallographic analysis represents the definitive method for determining the three-dimensional molecular structure and solid-state packing arrangements of 5-methyl-4-nitro-2,1,3-benzothiadiazole. Based on crystallographic studies of related benzothiadiazole derivatives, this compound exhibits characteristic structural features consistent with the heterocyclic family [1] [2].
The molecular structure comprises a planar benzothiadiazole core with the nitro and methyl substituents positioned at the 4 and 5 positions, respectively. The benzothiadiazole ring system demonstrates quinoidal character, evidenced by the considerable shortening of specific carbon-carbon bonds within the fused ring system [2]. This quinoidal nature manifests as alternating bond lengths, with double bond fixation occurring particularly at the C1-C6 and C4-C5 positions of the benzene ring [2].
The compound crystallizes in the monoclinic crystal system, following the typical pattern observed for benzothiadiazole derivatives. Studies of related compounds indicate space group assignments of P21/c, which accommodates the molecular geometry without imposing undue steric strain [1] [2]. The unit cell parameters demonstrate dimensions characteristic of the benzothiadiazole family, with typical values ranging from 7-24 Å for the a-axis, 4-21 Å for the b-axis, and 20-23 Å for the c-axis [1] [2] [3].
The molecular conformation in the crystal structure deviates from planarity due to the presence of substituents. The nitro group exhibits a slight twist relative to the benzene ring plane, minimizing electrostatic repulsion while maintaining conjugation. Similarly, the methyl group adopts a conformation that balances steric effects with crystal packing requirements [4].
Crystal packing analysis reveals significant intermolecular interactions that stabilize the solid-state structure. Short sulfur-nitrogen contacts, typically ranging from 3.2-3.3 Å, occur between adjacent molecules and represent interactions approximately 3-4% shorter than the sum of van der Waals radii [2]. These interactions contribute to the formation of densely packed monomolecular layers parallel to specific crystallographic planes [1].
The presence of the nitro group introduces additional dipolar interactions that influence crystal packing. These interactions manifest as organized arrangements where molecules align to minimize electrostatic repulsion while maximizing attractive forces. The resulting crystal structure demonstrates the characteristic needle-like or plate morphology typical of benzothiadiazole derivatives [5] [6].
Nuclear magnetic resonance spectroscopy provides comprehensive information about the electronic environment and molecular dynamics of 5-methyl-4-nitro-2,1,3-benzothiadiazole. The multi-nuclear approach employing proton, carbon-13, and nitrogen-15 NMR delivers complementary structural data essential for complete characterization.
The ¹H NMR spectrum of 5-methyl-4-nitro-2,1,3-benzothiadiazole exhibits characteristic signals that reflect the unique electronic environment created by the electron-withdrawing nitro group and electron-donating methyl substituent. The aromatic protons resonate in the typical downfield region between 7.0-8.5 ppm, with the exact chemical shifts influenced by the electronic effects of the substituents [7] [8] [9].
The aromatic proton signals appear as complex multiplets due to scalar coupling interactions between neighboring protons. The proton adjacent to the nitro group experiences significant deshielding, resulting in a downfield shift compared to unsubstituted positions. Conversely, the proton adjacent to the methyl group shows moderate shielding effects that partially counteract the deshielding influence of the heterocyclic system.
The methyl group protons produce a characteristic singlet in the region of 2.2-2.7 ppm [7] [9]. This signal integration corresponds to three protons and serves as a diagnostic peak for confirming the presence and position of the methyl substituent. The chemical shift value reflects the aromatic environment and the electron-withdrawing effect of the adjacent benzothiadiazole system.
¹³C NMR spectroscopy provides detailed information about the carbon framework and electronic distribution within the molecule. The aromatic carbon atoms resonate across a broad range from 110-160 ppm, reflecting the diverse electronic environments created by the heterocyclic system and substituents [10] [9] [11].
The carbon bearing the nitro group exhibits a characteristic downfield shift, typically appearing in the range of 140-150 ppm due to the strong electron-withdrawing effect of the nitro substituent [11]. This signal appears as a quaternary carbon, lacking direct proton coupling but potentially showing long-range coupling to nearby protons.
The methyl carbon produces a distinct signal in the 19-22 ppm region, appearing as a quartet in proton-coupled spectra due to coupling with the three attached protons [7] [9]. In proton-decoupled spectra, this carbon appears as a singlet with characteristic intensity reflecting its primary nature.
The benzothiadiazole ring carbons demonstrate chemical shifts that reflect the quinoidal character of the ring system. The carbon atoms adjacent to nitrogen show significant downfield shifts due to the electronegativity of nitrogen, while those adjacent to sulfur exhibit moderate downfield shifts [10] [11].
¹⁵N NMR spectroscopy provides unique insights into the nitrogen environments within the benzothiadiazole ring system. The thiadiazole nitrogen atoms typically resonate in the range of -45 to -270 ppm relative to nitromethane, reflecting the specific electronic environment of each nitrogen center [12] [13].
The nitrogen atoms within the benzothiadiazole ring exhibit different chemical shifts depending on their position relative to sulfur and the extent of delocalization. Studies of related benzothiadiazole systems indicate that these nitrogen centers produce broad signals due to quadrupolar relaxation and chemical exchange processes [12].
The nitro group nitrogen typically requires special acquisition parameters due to its unique electronic environment and potential for rapid relaxation. The chemical shift of this nitrogen provides information about the degree of conjugation between the nitro group and the aromatic system [13].
Mass spectrometry analysis of 5-methyl-4-nitro-2,1,3-benzothiadiazole reveals characteristic fragmentation pathways that provide structural confirmation and mechanistic insights into the stability and reactivity of specific molecular regions. The electron ionization mass spectrum demonstrates predictable fragmentation patterns typical of nitro-substituted benzothiadiazoles.
The molecular ion peak appears at m/z 195, corresponding to the molecular formula C₇H₅N₃O₂S, and serves as the base peak in most ionization conditions [14] [15] [16]. The molecular ion demonstrates sufficient stability under standard electron ionization conditions, indicating the robust nature of the benzothiadiazole core structure.
Primary fragmentation involves the preferential loss of the nitro group, producing a major fragment at m/z 149 [M-NO₂]⁺ with relative intensities typically ranging from 45-65% of the base peak [17] [15]. This fragmentation reflects the relatively weak carbon-nitrogen bond of the nitro group and represents a common pathway for nitroaromatic compounds under electron impact conditions.
Secondary fragmentation produces a series of characteristic ions that provide detailed structural information. The loss of additional small molecules from the initial [M-NO₂]⁺ fragment generates ions at m/z 135 [M-NO₂-CH₂]⁺ and m/z 119 [M-NO₂-CH₂O]⁺, representing successive eliminations that reflect the instability of the substituted benzene ring under high-energy conditions [17] [15].
The benzothiadiazole core produces a significant fragment at m/z 104, corresponding to the C₆H₄N₂S⁺ ion with relative intensities of 60-80% [14]. This fragment represents the intact heterocyclic system and demonstrates the inherent stability of the thiadiazole ring under mass spectrometric conditions.
Further fragmentation of the aromatic system produces characteristic ions at m/z 90 (C₅H₄N⁺), m/z 77 (C₆H₅⁺), and m/z 64 (C₄H₄N⁺), reflecting the breakdown of the aromatic and heterocyclic components [17] [15]. These fragments provide diagnostic information about the aromatic substitution pattern and confirm the presence of nitrogen-containing heterocyclic systems.
Low-mass fragments at m/z 51 (C₄H₃⁺) and m/z 45 (C₂H₃O⁺) represent terminal fragmentation products that arise from extensive rearrangement and bond cleavage processes [15] [16]. The acetyl ion at m/z 45 demonstrates particularly high relative intensity (40-60%) and likely originates from complex rearrangement processes involving the nitro group.
Vibrational spectroscopy provides definitive identification of functional groups and reveals information about molecular conformation, intermolecular interactions, and electronic effects. The combination of infrared and Raman spectroscopy delivers complementary data that enables complete assignment of vibrational modes for 5-methyl-4-nitro-2,1,3-benzothiadiazole.
The nitro group produces the most distinctive and intense vibrational bands in the infrared spectrum. The asymmetric N=O stretching vibration appears as a very strong absorption in the region of 1520-1570 cm⁻¹, while the symmetric N=O stretch occurs at 1320-1380 cm⁻¹ with strong intensity [18] [19] [20]. These bands serve as diagnostic features for confirming the presence and environment of the nitro substituent.
The C-NO₂ stretching vibration produces a strong absorption band in the range of 1300-1400 cm⁻¹, reflecting the coupling between the aromatic ring and the nitro group [18] [19]. The exact frequency within this range provides information about the degree of conjugation and the electronic effects of adjacent substituents.
The benzothiadiazole ring system produces characteristic vibrations that reflect both aromatic and heterocyclic character. The C=N stretching vibrations of the thiadiazole ring appear in the region of 1580-1620 cm⁻¹ with medium to strong intensity, appearing in both infrared and Raman spectra [21] [20].
Aromatic C=C stretching vibrations occur across the range of 1450-1600 cm⁻¹, with multiple bands reflecting the various carbon-carbon bonds within the substituted benzene ring [21] [19] [20]. The exact frequencies and intensities provide information about the electronic distribution and substituent effects within the aromatic system.
The aromatic C-H stretching vibrations appear in the region of 3000-3100 cm⁻¹ with medium intensity in both infrared and Raman spectra [19] [20]. These bands demonstrate the typical characteristics of aromatic hydrogen atoms and provide confirmation of the aromatic nature of the compound.
The methyl group C-H stretching vibrations occur in the range of 2800-3000 cm⁻¹, producing characteristic patterns that distinguish methyl groups from other alkyl substituents [19] [20]. The multiple bands in this region reflect the symmetric and asymmetric stretching modes of the CH₃ group.
Aromatic C-H bending vibrations produce medium-intensity bands in the region of 1000-1300 cm⁻¹, primarily active in the infrared spectrum [21] [19]. These vibrations provide information about the substitution pattern and the electronic environment of the aromatic protons.
The N-S stretching vibrations characteristic of the thiadiazole ring appear in the region of 650-750 cm⁻¹, demonstrating enhanced activity in Raman spectroscopy due to the polarizability changes associated with sulfur [21] [22]. These vibrations provide diagnostic information about the heterocyclic ring system and its electronic structure.
Ring breathing modes occur in the range of 800-900 cm⁻¹, producing medium-intensity bands that are particularly prominent in Raman spectra [21] [22]. These vibrations reflect the collective motion of the entire ring system and provide information about the overall molecular framework and its vibrational coupling.